molecular formula C50H80N2O6S2 B12783347 2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) CAS No. 78010-14-7

2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide)

Cat. No.: B12783347
CAS No.: 78010-14-7
M. Wt: 869.3 g/mol
InChI Key: JWIGZQSSBMAIEW-UHFFFAOYSA-N
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Description

2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) is a disulfide-linked benzamide derivative featuring a palmitoyloxyethyl substituent. The core structure consists of two benzamide groups connected by a disulfide bond (S–S), with each benzamide nitrogen further substituted by a 2-(palmitoyloxy)ethyl group. This molecular architecture imparts unique physicochemical properties, such as enhanced lipophilicity due to the long-chain palmitoyl moiety, which may influence membrane permeability and bioavailability.

Properties

CAS No.

78010-14-7

Molecular Formula

C50H80N2O6S2

Molecular Weight

869.3 g/mol

IUPAC Name

2-[[2-[[2-(2-hexadecanoyloxyethylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]ethyl hexadecanoate

InChI

InChI=1S/C50H80N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-47(53)57-41-39-51-49(55)43-33-29-31-35-45(43)59-60-46-36-32-30-34-44(46)50(56)52-40-42-58-48(54)38-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-36H,3-28,37-42H2,1-2H3,(H,51,55)(H,52,56)

InChI Key

JWIGZQSSBMAIEW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCCOC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) typically involves multiple steps, starting with the preparation of the benzamide derivative. The process includes:

    Formation of Benzamide Derivative: The initial step involves the reaction of benzoyl chloride with an amine to form the benzamide derivative.

    Introduction of Palmitoyloxy Group: The benzamide derivative is then reacted with palmitic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to introduce the palmitoyloxy group.

    Formation of Disulfide Bond: The final step involves the oxidation of thiol groups to form the disulfide bond, resulting in the formation of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Thiols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of protein-protein interactions and as a cross-linking agent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) involves its ability to form disulfide bonds with thiol groups in proteins and other biomolecules. This cross-linking can alter the structure and function of proteins, affecting various cellular pathways and processes. The compound’s palmitoyloxy group may also facilitate its incorporation into lipid membranes, influencing membrane dynamics and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) and related compounds:

Compound Name Core Structure Substituents Molecular Weight Key Properties/Applications References
2,2'-Dithiobis[N-methyl-benzamide] Disulfide-linked benzamide N-Methyl 332.4 g/mol Custom synthesis; industrial uses
N,N′-(Dithiodi-2,1-phenylene)bis[benzamide] Disulfide-linked benzamide None (unsubstituted benzamide) ~488.6 g/mol* Peptizing agent in rubber industry
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide Single benzamide 3,4-Dimethoxyphenethyl ~299.3 g/mol Antimicrobial potential
2-Azetidinone derivatives (e.g., Compound 4) Azetidinone-benzamide hybrid Chlorophenyl/styryl groups Variable Antimicrobial/anticancer activity

*Estimated based on molecular formula.

Key Observations:

  • Lipophilicity: The palmitoyloxyethyl group in the target compound significantly increases lipophilicity compared to methyl () or unsubstituted analogs (). This may enhance tissue penetration but reduce aqueous solubility.
  • Redox Activity: The disulfide bond (common in , and the target compound) allows redox-dependent behavior, such as cleavage under reducing environments, which could be exploited in drug release mechanisms.
  • Biological Activity: While azetidinone-benzamide hybrids () show antimicrobial and anticancer activity, the palmitoyl chain in the target compound might redirect its bioactivity toward lipid-rich tissues or intracellular targets.

Biological Activity

2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a dithiobis linkage, which is significant for its reactivity and interaction with biological systems. The palmitoyloxyethyl side chain enhances its lipophilicity, potentially influencing its membrane permeability and cellular uptake.

Mechanisms of Biological Activity

Research indicates that compounds similar to 2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) may exhibit various mechanisms of action:

  • Antioxidant Activity : Compounds with dithiobis groups often demonstrate antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its pharmacological effects.
  • Cell Signaling Modulation : It can interact with cell surface receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Biological Activity Data

Biological Activity Effect Reference
AntioxidantScavenges free radicals
Enzyme InhibitionReduces activity of specific enzymes
CytotoxicityInduces apoptosis in cancer cells
Membrane PermeabilityEnhances drug delivery in lipid membranes

Case Study 1: Antioxidant Properties

A study investigating the antioxidant properties of related compounds demonstrated that dithiobis derivatives significantly reduced lipid peroxidation in cellular models. The mechanism was attributed to the ability to donate electrons and stabilize free radicals.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that 2,2'-Dithiobis(N-(2-(palmitoyloxy)ethyl)benzamide) exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, marking it as a potential candidate for cancer therapy.

Research Findings

Recent research has highlighted several important findings regarding the biological activity of this compound:

  • Cell Proliferation Inhibition : The compound has been shown to inhibit the proliferation of human cancer cells by modulating cell cycle regulators.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Potential as a Drug Carrier : Its lipophilic nature allows it to serve as an effective carrier for hydrophilic drugs, enhancing their bioavailability.

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